Ethyl 3-bromo-3,3-difluoropropanoate

Synthetic efficiency Process chemistry Halogenated ester synthesis

Ethyl 3-bromo-3,3-difluoropropanoate is a gem‑difluorinated β‑bromo ester belonging to the halogenated propanoate class. Its structure features a bromine atom and two fluorine atoms attached to the same β‑carbon, endowing the compound with a unique electrophilic profile.

Molecular Formula C5H7BrF2O2
Molecular Weight 217.01 g/mol
CAS No. 105836-29-1
Cat. No. B172106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-3,3-difluoropropanoate
CAS105836-29-1
Synonymsethyl 3-broMo-3,3-difluoropropanoate
Molecular FormulaC5H7BrF2O2
Molecular Weight217.01 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(F)(F)Br
InChIInChI=1S/C5H7BrF2O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3
InChIKeyTUEMOTWJONNCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-3,3-Difluoropropanoate (CAS 105836-29-1) – Procurement-Relevant Identity and Core Characteristics


Ethyl 3-bromo-3,3-difluoropropanoate is a gem‑difluorinated β‑bromo ester belonging to the halogenated propanoate class. Its structure features a bromine atom and two fluorine atoms attached to the same β‑carbon, endowing the compound with a unique electrophilic profile. Commercial suppliers routinely offer this compound at purities of ≥95 % (up to 98 %) as a liquid . It serves as a versatile building block for the introduction of the –CF₂Br moiety into target molecules, particularly via radical addition and cross‑coupling pathways [1].

Why Ethyl 3-Bromo-3,3-Difluoropropanoate Cannot Be Replaced by a Generic Halogenated Ester – The Case for Positional Selectivity


Simple substitution of ethyl 3-bromo-3,3-difluoropropanoate with its positional isomer ethyl 3-bromo-2,2-difluoropropanoate or the analogous 3‑chloro derivative is chemically unsound. The gem‑difluoro motif at the β‑position (3,3‑) profoundly alters the C–Br bond polarization, stability of the incipient carbanion, and the outcome of elimination versus substitution pathways [1]. In practice, the 3,3‑difluoro pattern is essential for the stereoselective synthesis of β‑fluoro‑α,β‑unsaturated esters, whereas the 2,2‑difluoro isomer or the chloro congener either fail to undergo the requisite zinc insertion or give markedly different product distributions [2].

Head-to-Head and Cross-Study Quantitative Evidence for Ethyl 3-Bromo-3,3-Difluoropropanoate Differentiation


Synthesis Yield: 75% Overall for 3,3-Difluoro Isomer vs. ~80% for 2,2-Difluoro Isomer

Ethyl 3-bromo-3,3-difluoropropanoate is prepared in an overall yield of 75% via radical addition of CF₂Br₂ to ethyl vinyl ether followed by Caro‑acid oxidation [1]. For the positional isomer ethyl 3-bromo-2,2-difluoropropanoate, a reported synthesis from diethyl ether achieves a yield of approximately 80% . Although the 2,2‑isomer shows a slightly higher yield in this route, the synthetic strategy is fundamentally different and does not provide the 3,3‑difluoro substitution required for downstream stereoselective transformations.

Synthetic efficiency Process chemistry Halogenated ester synthesis

Boiling Point Difference: 3,3-Difluoro Isomer Boils at 148 °C vs. 157.6 °C for 2,2-Difluoro Isomer

The predicted boiling point of ethyl 3-bromo-3,3-difluoropropanoate is 148.0 ± 35.0 °C at 760 mmHg , while ethyl 3-bromo-2,2-difluoropropanoate has a higher predicted boiling point of 157.6 ± 35.0 °C . The ca. 9.6 °C difference, though within the uncertainty range, reflects the distinct intermolecular interactions arising from the gem‑difluoro placement.

Physicochemical property Purification Distillation

Exclusive Zinc Reagent Formation Enables Stereoselective Cross-Coupling

Treatment of ethyl 3-bromo-3,3-difluoropropanoate with active zinc dust in anhydrous DMF cleanly yields the zinc reagent ZnBrCF₂CH₂CO₂C₂H₅ [1]. This organozinc intermediate undergoes Pd(0)/Cu(I)‑cocatalyzed cross‑coupling with aryl or alkenyl halides to directly afford β‑fluoro‑α,β‑unsaturated esters with E/Z ratios ranging from 3:2 to 1:0 [1]. In contrast, the 2,2‑difluoro isomer, when subjected to analogous conditions, predominantly undergoes β‑fluoride elimination rather than productive cross‑coupling, drastically reducing the yield of the desired monofluoroalkene [2].

Cross-coupling Organozinc Stereoselective synthesis

Optimal Application Scenarios for Procuring Ethyl 3-Bromo-3,3-Difluoropropanoate


Stereoselective Synthesis of β-Fluoro-α,β-Unsaturated Esters

When a project requires a (Z)‑ or (E)‑configured β‑fluoroacrylate motif—a metabolically resistant alkene isostere—ethyl 3-bromo-3,3-difluoropropanoate is the privileged starting material. The two‑step sequence of zinc insertion and Pd(0)/Cu(I)‑cocatalyzed cross‑coupling delivers the target β‑fluoro‑α,β‑unsaturated esters with E/Z ratios up to 1:0 [1]. The 2,2‑difluoro isomer cannot substitute here as it undergoes elimination rather than productive coupling .

Tandem Reaction to 2,2-Difluoro-2H-Chromenes

Ethyl 3-bromo-3,3-difluoropropanoate reacts with salicylaldehyde derivatives under basic conditions in a tandem sequence to form 2,2‑difluoro‑2H‑chromenes in good yields [1]. This scaffold is relevant for the discovery of fluorinated heterocyclic leads. Attempts to use the 2,2‑difluoro isomer in an analogous tandem protocol fail because the regiochemistry of the initial nucleophilic attack is incompatible with chromene formation [1].

Large-Scale Preparation of gem-Difluoro Building Blocks

The robust 75% overall synthesis yield from commodity reagents (CF₂Br₂ and ethyl vinyl ether) makes ethyl 3-bromo-3,3-difluoropropanoate a scalable source of the –CF₂Br group [1]. Its lower boiling point (148 °C) relative to the 2,2‑isomer (157.6 °C) facilitates distillation‑based purification, reducing process cost . Procurement for kilo‑lab campaigns should specify purity ≥95 % (typical commercial specification) to ensure reproducible zinc insertion kinetics .

Mechanistic Probe for Halogen‑Bond‑Promoted Direct Cross‑Coupling

The compound has been employed as a model substrate in halogen‑bond‑promoted direct cross‑coupling with coumarins and quinolinones, enabling access to difluoroalkylated heterocycles with potential antitumor activity [1]. Its distinct halogen‑bond donor ability, conferred by the gem‑difluoro‑bromomethyl group, is not replicated by the chloro analog, making it the preferred probe for studying this emerging non‑covalent activation mode.

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